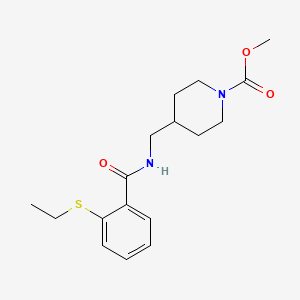

Methyl 4-((2-(ethylthio)benzamido)methyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

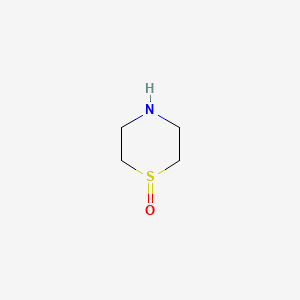

Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound is complex, with a piperidine ring bearing a carboxylic acid group . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Methyl piperidine-4-carboxylate is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It is used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .Physical and Chemical Properties Analysis

This compound is slightly soluble in water . It has a density of 1.06 g/mL, a boiling point of 85°C to 90°C, and a flash point of 89°C (192°F) . It is colorless to yellow and is in liquid form .Applications De Recherche Scientifique

Synthetic Methods and Chemical Properties

Oxindole Synthesis : A study demonstrated the use of related compounds in the palladium-catalyzed CH functionalization for oxindole synthesis. This method, employing Buchwald's and Hartwig's methodology, highlights the utility in medicinal chemistry synthesis, especially as serine palmitoyl transferase enzyme inhibitors (Magano, Kiser, Shine, & Chen, 2014).

Cardiovascular Activity and Electrochemical Oxidation : Research into nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, obtained through methylation of 1,4-dihydropyridine-2-thiolates and related processes, showed potential cardiovascular activity. This work underscores the significance of electrochemical oxidation properties in developing cardiovascular therapeutics (Krauze et al., 2004).

Aminocarbonylation Using Alkoxycarbonylpiperidines : A study on palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes using alkoxycarbonylpiperidines as N-nucleophiles highlighted the potential of these compounds in the synthesis of carboxamides and ketocarboxamides. The selectivity and efficiency of this process have implications for pharmaceutical synthesis and material science applications (Takács et al., 2014).

Potential Applications in Biomedical Research

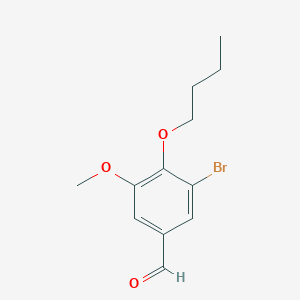

Synthesis and Bioactivity of Novel Benzamides : The synthesis of metal complexes of new benzamides derived from piperidine and substituted benzaldehydes was studied. These compounds showed promising antibacterial activity against various strains, indicating potential applications in the development of new antimicrobial agents (Khatiwora et al., 2013).

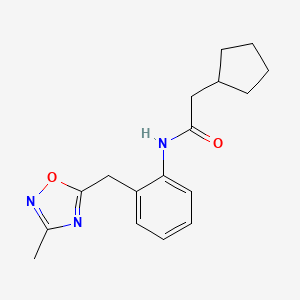

Anticancer Agents : Another research effort focused on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents. This work underscores the potential of such compounds in cancer therapy, highlighting the importance of further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, and it can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . This compound, being a derivative of piperidine, could potentially be a part of this research direction.

Propriétés

IUPAC Name |

methyl 4-[[(2-ethylsulfanylbenzoyl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S/c1-3-23-15-7-5-4-6-14(15)16(20)18-12-13-8-10-19(11-9-13)17(21)22-2/h4-7,13H,3,8-12H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEHBLLCIMMWIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2H-1,3-benzodioxol-5-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide](/img/structure/B2809420.png)

![4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate](/img/structure/B2809421.png)

![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2809422.png)

![N-(2-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2809424.png)

![3-Fluoro-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine](/img/structure/B2809428.png)

![N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2809429.png)

![[(3Ar,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methanol;hydrochloride](/img/structure/B2809435.png)

![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoyl)piperazine](/img/structure/B2809441.png)